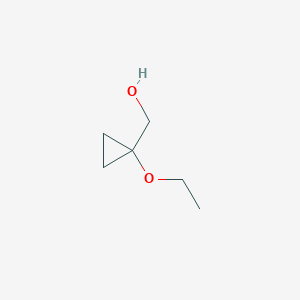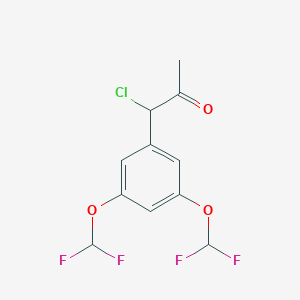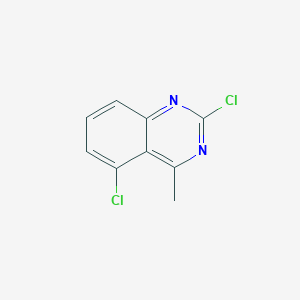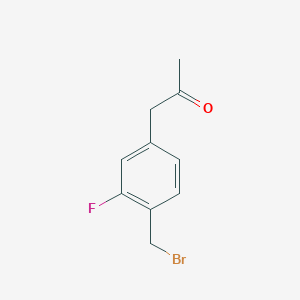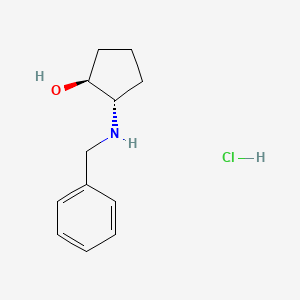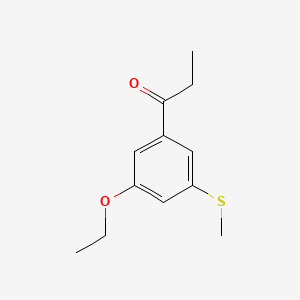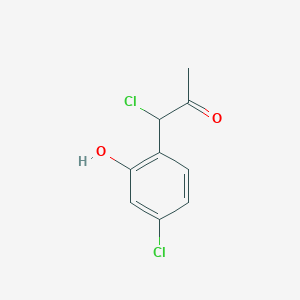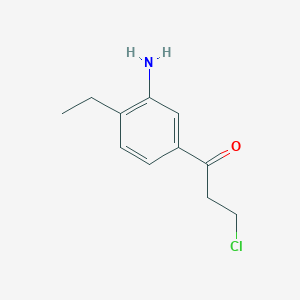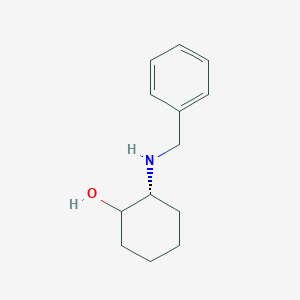![molecular formula C10H13Cl2NO3S B14051752 (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely used in organic synthesis. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound has the molecular formula C10H13Cl2NO3S and a molecular weight of 298.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the reaction of camphor derivatives with sulfonyl chlorides and subsequent oxidation. One common method includes the reaction of camphor with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with an amine to form the sulfonamide. The final step involves the oxidation of the sulfonamide to form the oxaziridine ring .
Industrial Production Methods: Industrial production methods for (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is known for its ability to transfer oxygen atoms to various substrates, making it a valuable reagent in organic synthesis .
Common Reagents and Conditions: Common reagents used in reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include alkenes, sulfides, and amines. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents such as dichloromethane or chloroform .
Major Products Formed: The major products formed from reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include epoxides, sulfoxides, and N-oxides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has a wide range of applications in scientific research. In chemistry, it is used as a chiral oxidizing agent to introduce oxygen atoms into various substrates with high enantioselectivity. In biology, it is used to study oxidative stress and its effects on biological systems. In medicine, it is used in the synthesis of chiral drugs and other bioactive compounds. In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of an oxygen atom to a substrate. The oxaziridine ring is highly strained, making it a reactive species that readily transfers oxygen to nucleophilic substrates. This reaction is facilitated by the electron-withdrawing effects of the dichlorocamphoryl and sulfonyl groups, which stabilize the transition state and increase the reactivity of the oxaziridine ring .
Comparación Con Compuestos Similares
Similar compounds to (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include other oxaziridines such as (−)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine and (10-Camphorsulfonyl)oxaziridine. These compounds also function as chiral oxidizing agents but differ in their enantioselectivity and reactivity. (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is unique in its high enantioselectivity and efficiency in transferring oxygen atoms to various substrates .
Propiedades
Fórmula molecular |
C10H13Cl2NO3S |
|---|---|
Peso molecular |
298.19 g/mol |
Nombre IUPAC |
(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6?,8-,10+,13?/m0/s1 |
Clave InChI |
HAMBQYFZDBYWHU-PIPJVXBOSA-N |
SMILES isomérico |
CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C |
SMILES canónico |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



